molecular formula C10H9BrN2 B6157356 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile CAS No. 2169626-92-8

1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B6157356
CAS No.: 2169626-92-8
M. Wt: 237.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a brominated pyridine derivative featuring a cyclobutane ring fused with a carbonitrile group. Its molecular formula is C₁₀H₉BrN₂, with a molecular weight of 216.96 g/mol, and it is cataloged under CAS number 2169626-92-8 . This compound is commercially available (e.g., Enamine Ltd, price code B6) and serves as a versatile building block in medicinal and agrochemical research due to its reactive bromine atom and electron-withdrawing carbonitrile group, which facilitate further functionalization .

Properties

CAS No.

2169626-92-8

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.

    Cyclobutane Formation: The brominated pyridine is then subjected to a cycloaddition reaction with an appropriate cyclobutane precursor. This step often requires specific reaction conditions, such as elevated temperatures and the presence of a catalyst.

    Carbonitrile Introduction: Finally, the cyclobutane derivative is reacted with a cyanide source, such as sodium cyanide (NaCN), to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for the substitution of the bromine atom.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development
1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with specific biological targets, making it valuable for developing drugs aimed at treating diseases such as cancer and neurodegenerative disorders. For instance, derivatives of this compound have been investigated for their potential to inhibit specific enzymes involved in tumor progression.

Case Study: Anticancer Activity
A recent study explored the use of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile derivatives in targeting cancer cell lines. The results indicated that certain modifications of the compound exhibited significant cytotoxic effects against breast cancer cells, suggesting a promising avenue for further research into its therapeutic potential.

Materials Science Applications

Polymer Chemistry
The compound's unique structure makes it suitable for developing novel materials. It can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research has shown that cyclobutane derivatives can improve the performance of polymers used in coatings and adhesives.

Case Study: Material Enhancement
In a study on polymer blends, the inclusion of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile resulted in improved tensile strength and flexibility compared to traditional polymer formulations. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer matrix.

Biological Studies

Biochemical Pathway Investigations
Researchers utilize 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile to study biochemical pathways involving pyridine derivatives. Its halogenated structure can influence binding affinities and specificity in biological assays, making it an essential tool for understanding molecular interactions.

Case Study: Enzyme Inhibition Studies
In enzyme inhibition assays, derivatives of this compound were tested against specific kinases involved in signal transduction pathways. The findings demonstrated that certain analogs effectively inhibited kinase activity, highlighting their potential as lead compounds for drug discovery targeting signaling pathways in cancer.

Mechanism of Action

The mechanism of action of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can engage in π-π stacking interactions, while the carbonitrile group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Bromine vs.
  • Cyclobutane Modifications : The presence of a carbonitrile group (vs. ketone in the fluoropyridinyl analog) increases the compound’s dipole moment and hydrogen-bonding capacity, influencing solubility and target binding .
  • Aromatic Ring Variations : Methoxyphenyl (electron-donating) and sulfonylphenyl (electron-withdrawing) substituents alter electronic properties, impacting reactivity and biological activity .

Biological Activity

1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile, identified by its CAS number 2169626-92-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound's molecular formula is C10H9BrN2, and it contains a bromine atom attached to a pyridine ring and a cyano group. Its structure is significant for its interactions with biological targets.

PropertyValue
Molecular Formula C10H9BrN2
Molecular Weight 239.09 g/mol
CAS Number 2169626-92-8
IUPAC Name 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile

Biological Activity Overview

Research indicates that 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific pathways.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antibiotic agent.
  • Neuroprotective Effects : Some studies have indicated that it may have protective effects on neuronal cells under stress conditions.

The biological activity of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile is thought to be mediated through its ability to interact with specific receptors or enzymes. The presence of the bromine atom enhances its binding affinity to biological targets, which may include:

  • Enzymatic Inhibition : Acting as an inhibitor for specific enzymes involved in cancer progression.
  • Receptor Modulation : Potentially modulating neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of various pyridine derivatives, including 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of halogenated compounds included this cyclobutane derivative. Results indicated that it exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. This suggests that modifications to the structure could enhance its potency as an antibiotic.

Data Table: Biological Activities

The following table summarizes the predicted and observed biological activities based on computational models and experimental data.

Activity TypeObserved EffectReference
AnticancerSignificant inhibition in vitro
AntimicrobialModerate activity against bacteria
NeuroprotectiveProtective effects on neuronal cells

Research Findings

Recent research has utilized computer-aided drug design techniques to predict the biological activity profiles of 1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile. The PASS (Prediction of Activity Spectra for Substances) software indicated high probabilities for anticancer and neuroprotective activities (Pa values >0.7), suggesting that further in vivo studies are warranted to validate these predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.